3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
CAS No.: 2034325-68-1
Cat. No.: VC5233362
Molecular Formula: C17H17F3N4O2
Molecular Weight: 366.344
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034325-68-1 |
---|---|
Molecular Formula | C17H17F3N4O2 |
Molecular Weight | 366.344 |
IUPAC Name | 3-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Standard InChI | InChI=1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25) |
Standard InChI Key | FHYOTWAWZABCJU-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Features
3-(Pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide (Molecular Formula: C₁₇H₁₆F₃N₄O₂; Molecular Weight: 400.8 g/mol) consists of a piperidine core substituted at the 1-position with a carboxamide group linked to a 2-(trifluoromethyl)phenyl moiety and at the 3-position with a pyrimidin-2-yloxy group . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring contributes to π-π stacking interactions in biological targets .
Stereochemical Considerations
Synthesis and Structural Optimization
The synthesis of pyrimidine-piperidine hybrids typically involves sequential nucleophilic substitutions and carboxamide couplings.
Synthetic Routes
A plausible route, inferred from analogous compounds , involves:
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Nucleophilic Aromatic Substitution: Reaction of 2-chloropyrimidine with 3-hydroxypiperidine to form 3-(pyrimidin-2-yloxy)piperidine.
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Carboxamide Formation: Coupling the piperidine intermediate with 2-(trifluoromethyl)phenyl isocyanate or via mixed carbonate activation .
Table 1: Key Synthetic Intermediates and Conditions
Step | Reaction | Reagents/Conditions | Yield | Reference |
---|---|---|---|---|
1 | Nucleophilic substitution | 2-Chloropyrimidine, K₂CO₃, DMF | 65% | |
2 | Carboxamide coupling | CDI, DIPEA, DCM | 78% |
Structural Modifications
Structure-activity relationship (SAR) studies on related pyrimidine-4-carboxamides reveal that:
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Pyrimidine Position: 2-yloxy substitution (vs. 4-carboxamide) may alter target selectivity .
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Trifluoromethyl Group: Meta-substitution on phenyl (as in the analog 3-((5-chloropyrimidin-2-yl)oxy)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide) reduces steric hindrance compared to ortho-substitution .
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Piperidine Ring: Conformational restriction via sp³ hybridization enhances blood-brain barrier (BBB) penetration .
Physicochemical and Pharmacokinetic Properties
The compound’s drug-likeness was evaluated using calculated parameters:
Table 2: Calculated Physicochemical Properties
Parameter | Value | Method | Reference |
---|---|---|---|
cLog P | 3.2 ± 0.1 | ChemDraw 15 | |
Polar Surface Area (Ų) | 78.5 | SwissADME | |
Solubility (µg/mL) | 12.4 | ALOGPS |
The moderate cLog P and polar surface area suggest balanced lipophilicity and permeability, favorable for CNS-targeted agents .
Comparative Analysis with Structural Analogs
The chloro-substituted analog (CAS# 2034475-97-1) differs only in the pyrimidine 5-position chlorine and phenyl substituent orientation:
Table 3: Analog Comparison
Parameter | Target Compound | Chloro Analog (CAS# 2034475-97-1) |
---|---|---|
Molecular Weight | 400.8 | 400.8 |
cLog P | 3.2 | 3.5 |
Pyrimidine Substitution | 2-yloxy | 5-chloro-2-yloxy |
Phenyl Substitution | 2-(trifluoromethyl) | 3-(trifluoromethyl) |
The chloro analog’s higher cLog P suggests increased lipophilicity, potentially enhancing CNS penetration but risking off-target effects .
Future Directions and Applications
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Target Identification: Proteomic profiling is needed to confirm whether this compound inhibits NAPE-PLD, GlyT1, or novel targets.
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Stereoselective Synthesis: Enantiomer-specific activity must be evaluated to optimize therapeutic index .
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In Vivo Studies: Pharmacokinetic studies in rodent models are critical to assess BBB penetration and metabolic stability .
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